![molecular formula C18H28Si2 B14607269 [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) CAS No. 57754-03-7](/img/structure/B14607269.png)
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilane groups attached to the naphthalene core via methylene bridges. It is of interest in various fields of chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method includes the use of naphthalene-1,8-dibromide as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-diylbis(methylene) derivatives with different functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups through reactions with appropriate reagents.
Coupling Reactions: The methylene bridges can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, and organometallic reagents for substitution and coupling reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-1,8-diylbis(methylene) derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the naphthalene core .
科学研究应用
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
作用机制
The mechanism of action of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications .
相似化合物的比较
Similar Compounds
- Naphthalene-1,8-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,6-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,7-diylbis(methylene)bis(trimethylsilane)
Uniqueness
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is unique due to the specific positioning of the trimethylsilane groups on the naphthalene core. This positioning influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
属性
CAS 编号 |
57754-03-7 |
|---|---|
分子式 |
C18H28Si2 |
分子量 |
300.6 g/mol |
IUPAC 名称 |
trimethyl-[[8-(trimethylsilylmethyl)naphthalen-1-yl]methyl]silane |
InChI |
InChI=1S/C18H28Si2/c1-19(2,3)13-16-11-7-9-15-10-8-12-17(18(15)16)14-20(4,5)6/h7-12H,13-14H2,1-6H3 |
InChI 键 |
DJRMKRFAVQRGNP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1=CC=CC2=C1C(=CC=C2)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)

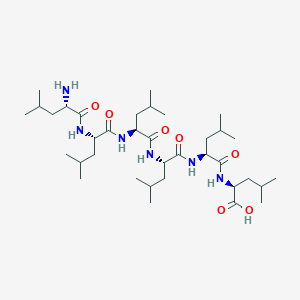

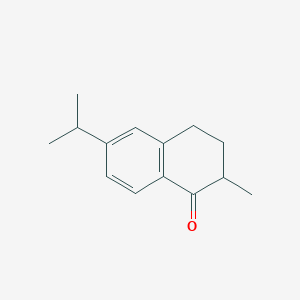
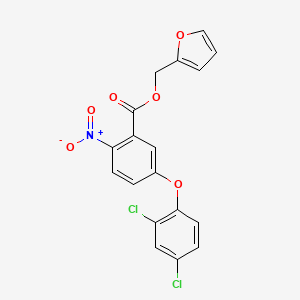

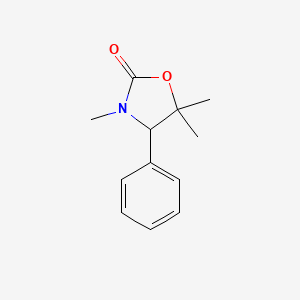
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
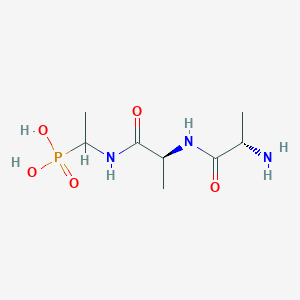
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

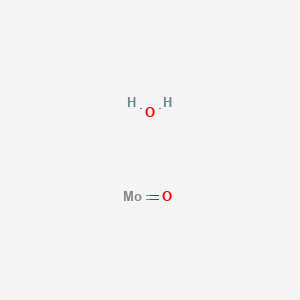
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
